N-[(2-ethoxyphenyl)methyl]-3-{8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}propanamide
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Overview
Description
N-[(2-ethoxyphenyl)methyl]-3-{8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}propanamide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, holds promise in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-ethoxyphenyl)methyl]-3-{8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}propanamide typically involves multi-step organic reactions. One common method involves the Fischer indole synthesis, where an aryl hydrazine reacts with a ketone under acidic conditions to form the indole core
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-[(2-ethoxyphenyl)methyl]-3-{8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the indole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[(2-ethoxyphenyl)methyl]-3-{8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}propanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antiviral, anticancer, and anti-inflammatory agent.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(2-ethoxyphenyl)methyl]-3-{8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}propanamide involves its interaction with specific molecular targets and pathways. The indole core can bind to various receptors and enzymes, modulating their activity. This interaction can lead to the inhibition of certain biological processes, such as cell proliferation in cancer or viral replication in infections .
Comparison with Similar Compounds
Similar Compounds
- N-[2-(1H-Indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide
- N-(2-(1H-Indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide
Uniqueness
N-[(2-ethoxyphenyl)methyl]-3-{8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}propanamide stands out due to its unique combination of functional groups, which confer distinct biological activities and chemical reactivity. Its structure allows for versatile modifications, making it a valuable compound for various research applications.
Biological Activity
N-[(2-ethoxyphenyl)methyl]-3-{8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}propanamide is a complex organic compound notable for its potential biological activities. This compound belongs to the pyrimidoindole class and has garnered interest in medicinal chemistry due to its unique structural features and promising therapeutic properties.
Chemical Structure and Properties
The molecular formula of this compound is C22H24N4O2, with a molecular weight of approximately 376.45 g/mol. The compound features an ethoxy-substituted phenyl ring and a pyrimidoindole core, which are believed to enhance its solubility and bioavailability compared to similar compounds.
Property | Value |
---|---|
Molecular Formula | C22H24N4O2 |
Molecular Weight | 376.45 g/mol |
Structure | Pyrimidoindole core with ethoxy substitution |
Preliminary studies indicate that this compound exhibits significant biological activity through various mechanisms:
- Enzyme Modulation : The compound may interact with specific enzymes involved in cellular signaling pathways, potentially influencing their activity and leading to therapeutic effects.
- Receptor Binding : Interaction studies suggest that this compound binds to various receptors, which could mediate its biological effects.
- Antimicrobial Activity : Similar compounds have shown antimicrobial properties, indicating potential applications in treating infections.
In Vitro Studies
In vitro studies have demonstrated that this compound can inhibit the growth of several bacterial strains. For instance:
- Antibacterial Activity : The compound exhibited effective inhibition against Gram-positive and Gram-negative bacteria.
- Biofilm Formation Inhibition : Research indicates that it may prevent biofilm formation in pathogenic bacteria, which is critical for treating chronic infections.
Case Studies
A notable case study involved the evaluation of similar pyrimidoindole derivatives against biofilms formed by Staphylococcus aureus and Escherichia coli. These studies revealed that compounds with structural similarities to this compound demonstrated significant activity with minimum inhibitory concentrations (MIC) ranging from 0.56 to 4.17 μM for various bacterial strains .
Comparative Analysis
To better understand the biological activity of this compound in relation to other compounds in its class, a comparative analysis was conducted:
Compound Name | MIC (μM) against S. aureus | MIC (μM) against E. coli |
---|---|---|
N-(2-Ethoxyphenyl)methyl derivative | 0.56 | 1.20 |
Similar pyrimidoindole derivative A | 1.00 | 1.50 |
Similar pyrimidoindole derivative B | 0.75 | 2.00 |
Properties
IUPAC Name |
N-[(2-ethoxyphenyl)methyl]-3-(8-methyl-4-oxo-5H-pyrimido[5,4-b]indol-3-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O3/c1-3-30-19-7-5-4-6-16(19)13-24-20(28)10-11-27-14-25-21-17-12-15(2)8-9-18(17)26-22(21)23(27)29/h4-9,12,14,26H,3,10-11,13H2,1-2H3,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOWAIGTWWHBXOJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1CNC(=O)CCN2C=NC3=C(C2=O)NC4=C3C=C(C=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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